molecular formula C12H13BrFNO B7999712 6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile

6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile

Cat. No.: B7999712
M. Wt: 286.14 g/mol
InChI Key: MXHDHNAGXNFKFR-UHFFFAOYSA-N
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Description

6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H13BrFNO It is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is connected to a hexanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile typically involves the reaction of 3-bromo-6-fluorophenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromohexanenitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles.

    Oxidation: The phenoxy ring can be oxidized under certain conditions.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products like 6-(3-azido-6-fluoro-phenoxy)hexanenitrile or 6-(3-thiocyanato-6-fluoro-phenoxy)hexanenitrile.

    Oxidation: Products like 6-(3-bromo-6-fluoro-phenoxy)hexanoic acid.

    Reduction: Products like 6-(3-bromo-6-fluoro-phenoxy)hexylamine.

Scientific Research Applications

6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can influence its binding affinity and specificity towards molecular targets. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile
  • 6-(3-Chloro-6-fluoro-phenoxy)hexanenitrile
  • 6-(3-Bromo-4-fluoro-phenoxy)hexanenitrile

Uniqueness

6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile is unique due to the specific positioning of the bromo and fluoro substituents on the phenoxy ring. This arrangement can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

6-(5-bromo-2-fluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-10-5-6-11(14)12(9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHDHNAGXNFKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCCCCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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